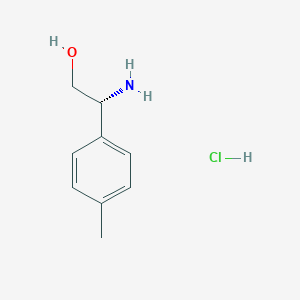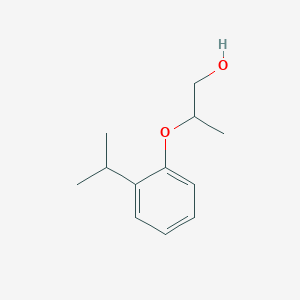
2-(2-Isopropylphenoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropylphenoxy)propan-1-ol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol and is characterized by the presence of an isopropyl group attached to the benzene ring and a propan-1-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of 2-isopropylphenol with 1-bromopropane in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds through the formation of an alkoxide intermediate, followed by nucleophilic substitution.
Ullmann Condensation: This method involves the coupling of 2-isopropylphenol with 1-chloropropane in the presence of a copper catalyst. The reaction proceeds through the formation of a copper complex, followed by reductive elimination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the Williamson Ether Synthesis due to its simplicity and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(2-isopropylphenoxy)propanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to form 2-(2-isopropylphenoxy)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkyl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaH, 1-bromopropane, Cu catalyst.
Major Products Formed:
Oxidation: 2-(2-isopropylphenoxy)propanoic acid.
Reduction: 2-(2-isopropylphenoxy)ethanol.
Substitution: Various alkylated derivatives.
Applications De Recherche Scientifique
2-(2-Isopropylphenoxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: It is used in the production of various industrial chemicals and materials due to its unique chemical properties.
Mécanisme D'action
2-(2-Isopropylphenoxy)propan-1-ol is similar to other phenol derivatives, such as 2-(4-isopropylphenoxy)ethanol and 2-(2-isopropylphenoxy)ethanamine. it is unique in its structure and properties, which contribute to its distinct chemical behavior and applications.
Comparaison Avec Des Composés Similaires
2-(4-isopropylphenoxy)ethanol
2-(2-isopropylphenoxy)ethanamine
2-(2-isopropylphenoxy)propanoic acid
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKWGZHYQOFVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
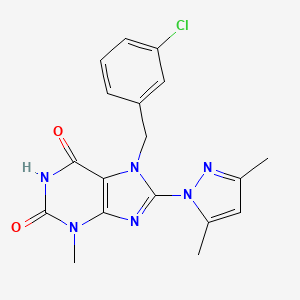
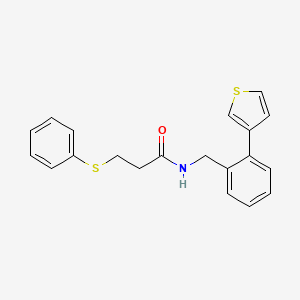

![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)
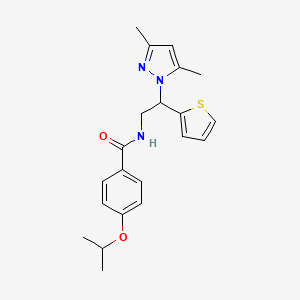
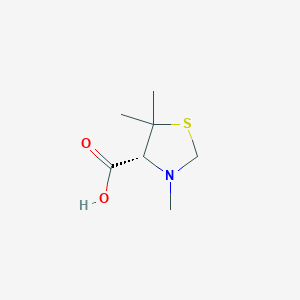
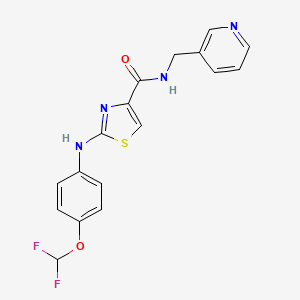
![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/new.no-structure.jpg)
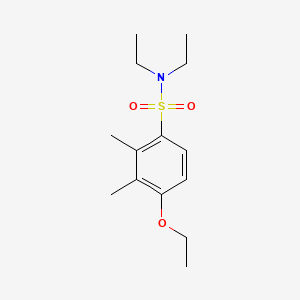
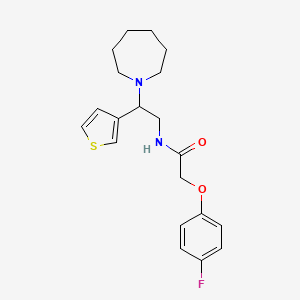
![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-fluorobenzamide](/img/structure/B2846329.png)
![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)
